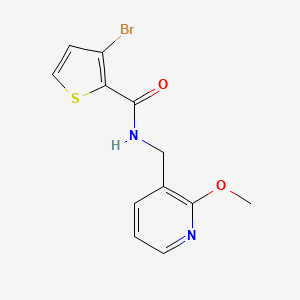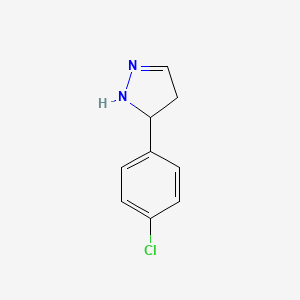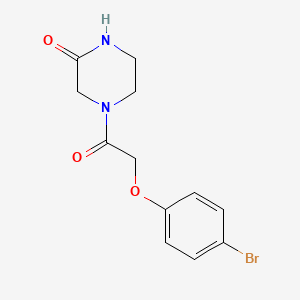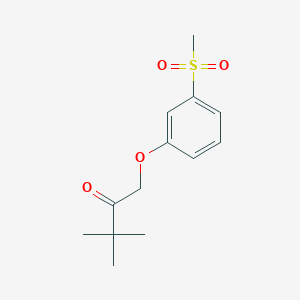![molecular formula C26H36N2OP+ B14903378 (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organic compound with a unique structure that includes a diazaphosphole ring and multiple trimethylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylbenzylamine with a suitable phosphole precursor, followed by oxidation to form the 2-oxide derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide back to its parent phosphole compound.
Substitution: The trimethylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmos
Properties
Molecular Formula |
C26H36N2OP+ |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3aR,7aR)-1,3-bis[(2,4,6-trimethylphenyl)methyl]-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C26H36N2OP/c1-17-11-19(3)23(20(4)12-17)15-27-25-9-7-8-10-26(25)28(30(27)29)16-24-21(5)13-18(2)14-22(24)6/h11-14,25-26H,7-10,15-16H2,1-6H3/q+1/t25-,26-/m1/s1 |
InChI Key |
AXLXAPRQQJEHSZ-CLJLJLNGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)CN2[C@@H]3CCCC[C@H]3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3CCCCC3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


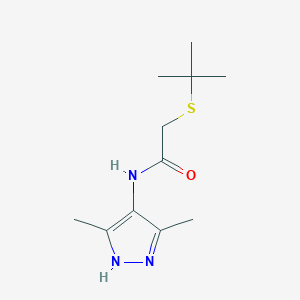
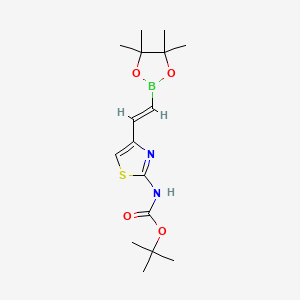
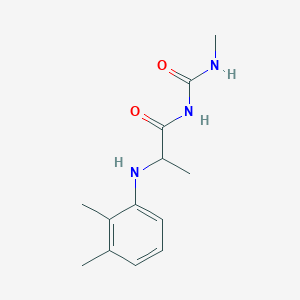
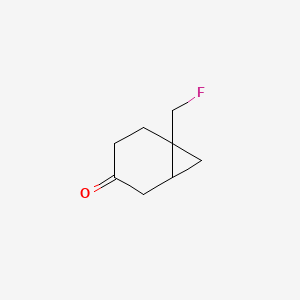
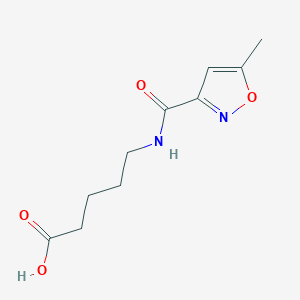
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
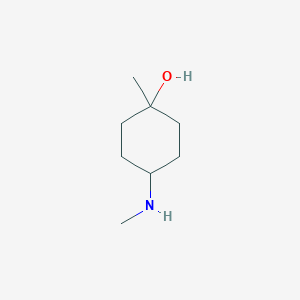
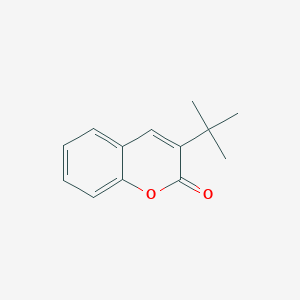
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

